N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring substituted with a 2-chlorophenyl group, connected to a phenylacetamide moiety through a prop-2-enoyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Substitution with 2-Chlorophenyl Group: The furan ring is then substituted with a 2-chlorophenyl group using a Friedel-Crafts acylation reaction.
Formation of the Prop-2-enoyl Linker: The substituted furan ring is then reacted with acryloyl chloride to form the prop-2-enoyl linker.
Coupling with Phenylacetamide: Finally, the prop-2-enoyl substituted furan is coupled with phenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The prop-2-enoyl linker can be reduced to form a saturated propyl linker.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of saturated propyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog with a similar phenylacetamide structure but lacking the furan and prop-2-enoyl moieties.
N-(4-{(2E)-3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide: A bromine-substituted analog with potentially different reactivity and biological activity.
Uniqueness
N-(4-{(2E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its furan ring and prop-2-enoyl linker provide unique sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C21H16ClNO3 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[4-[(E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H16ClNO3/c1-14(24)23-16-8-6-15(7-9-16)20(25)12-10-17-11-13-21(26-17)18-4-2-3-5-19(18)22/h2-13H,1H3,(H,23,24)/b12-10+ |
InChI Key |
XQMMQMAQEYIETB-ZRDIBKRKSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.